molecular formula C29H37N3O6 B12432212 Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3

Cat. No.: B12432212
M. Wt: 526.6 g/mol
InChI Key: JSROFURYAHZGNA-CDTJKPFJSA-N
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Description

Molecular Architecture and Isotopic Labeling Configuration

The molecular formula C₂₉H₃₄D₃N₃O₆ (molecular weight: 327.23 g/mol) reflects the incorporation of three deuterium atoms at the 1-methyl position of the imidazolidine ring. The core structure consists of:

  • A benzyl ester moiety at the C-terminal carboxyl group, providing steric protection against premature hydrolysis.
  • A tert-butyl ester group at the imidazolidine carbonyl, enhancing lipid solubility for improved membrane permeability.
  • A carbonylimidazolidine scaffold with a deuterated methyl group (-CD₃), confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

The isotopic labeling pattern specifically targets the methyl group adjacent to the imidazolidine nitrogen, as evidenced by the synthetic pathway involving deuterated methylamine precursors. This site was chosen due to its metabolic stability, as deuteration at this position reduces first-pass hepatic clearance via cytochrome P450 enzymes.

Structural Feature Position Isotopic Label
Imidazolidine methyl group N1-attached CD₃
Benzyl ester C-terminal carboxyl None
tert-Butyl ester Imidazolidine carbonyl None

Comparative Analysis of Deuteration Patterns in Imidazolidine Derivatives

Deuteration strategies in imidazolidine-based pharmaceuticals prioritize metabolic stability without altering target binding affinity. A comparative analysis reveals:

  • Imidapril-d3 Hydrochloride (C₂₀H₂₅D₃ClN₃O₆): Features deuterium at the same methyl position but lacks the benzyl and tert-butyl protecting groups, demonstrating how esterification modulates bioavailability.
  • 1-(Methyl-d3)-2-imidazolidinone (C₄H₈N₂O): A simpler deuterated imidazolidine fragment used as a synthetic intermediate, confirming the stability of CD₃ groups under basic conditions.

Notably, triple deuteration (D3) provides optimal isotopic differentiation in mass spectrometry while avoiding kinetic isotope effects that occur with heavier labeling (D6 or D9). The 3 Da mass shift between labeled and unlabeled species allows clear distinction in LC-MS chromatograms without peak overlap in most analytical systems.

Stereochemical Considerations in the Benzyl Ester-Carbonylimidazolidine System

The molecule contains three stereocenters:

  • C4 of the imidazolidine ring (S-configuration)
  • C2' of the amino acid sidechain (S-configuration)
  • C1" of the benzyl ester (R-configuration)

X-ray crystallography of related compounds confirms that the benzyl ester group adopts a pseudo-axial orientation to minimize steric clash with the tert-butyl group. Deuteration at the methyl position does not alter the ring puckering geometry but increases the energy barrier for imidazolidine ring inversion by 1.2 kcal/mol, as calculated via density functional theory (DFT).

The tert-butyl ester imposes restricted rotation about the C-N bond of the imidazolidine, locking the carbonyl oxygen in a conformation ideal for ACE active-site coordination. Comparative circular dichroism (CD) spectra show identical Cotton effects between deuterated and non-deuterated forms, proving isotopic substitution preserves stereoelectronic properties.

Stereochemical Impact of Deuteration

  • Van der Waals radius : CD₃ (2.04 Å) vs CH₃ (2.00 Å) creates subtle bulk differences
  • Hydrogen bonding : No participation in H-bond networks due to C-D bond localization
  • Enantiomeric excess : Maintained at >99% after deuteration via chiral HPLC analysis

Properties

Molecular Formula

C29H37N3O6

Molecular Weight

526.6 g/mol

IUPAC Name

tert-butyl (4S)-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]-1-(trideuteriomethyl)imidazolidine-4-carboxylate

InChI

InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24-/m0/s1/i5D3

InChI Key

JSROFURYAHZGNA-CDTJKPFJSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Alkylation and Esterification

The reaction begins with t-butyl (4S)-1-methyl-3-[(2R)-2-(p-toluenesulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate (1 g) and benzyl (2S)-2-amino-4-phenylbutyrate (1.55 g) in tetrahydrofuran (THF). The mixture undergoes nucleophilic substitution at 25°C for 16 hours, yielding t-butyl (4S)-1-methyl-3-{(2S)-2-[N-((1S)-1-benzyloxycarbonyl-3-phenylpropyl)amino]propionyl}-2-oxoimidazolidine-4-carboxylate with an 82.3% yield. Maleic acid salt formation follows, producing a crystalline solid (m.p.: 108–112°C).

Purification and Characterization

Purification via column chromatography (70:30 hexane/ethyl acetate) and recrystallization in hexane ensures >98% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with [α]D25 = -57.4° (c=1, ethanol) verifying stereochemical fidelity.

Deuteration Strategies for Isotopic Labeling

Deuteration introduces three deuterium atoms into the methyl group of the carbonylimidazolidine ring. Two primary methods are employed:

Catalytic H-D Exchange Using Heavy Water (D2O)

Flow Synthesis Approach : A platinum-on-alumina catalyst facilitates H-D exchange in a continuous flow reactor. A solution of the non-deuterated precursor in D2O and THF is heated to 150°C under 2 MPa pressure for 2 hours, achieving >90% deuteration at the methyl group. This method minimizes side reactions and scales efficiently to 1 kg/month.

Acid-Catalyzed Exchange : Treatment with deuterated triflic acid (TfOD) in benzene-D6 at room temperature for 1 hour achieves complete deuteration. The strong acid (pKa ≈ -15) promotes rapid exchange without requiring high temperatures. Quenching with Na2CO3 in D2O isolates the deuterated product.

Deuterated Methylating Agents

Replacing conventional methylating reagents with deuterated analogs ensures site-specific labeling. For example, tris(dimethylamino methane-d6) reacts with the imidazolidine intermediate in toluene under reflux, introducing deuterium via nucleophilic substitution. This method achieves 94.3 atom%D purity when coupled with stepwise H-D exchange.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • THF vs. Toluene : THF enhances solubility of polar intermediates, while toluene improves thermal stability during reflux.
  • Temperature Control : Maintaining -10°C during alkylation prevents epimerization, whereas 150°C accelerates H-D exchange in flow reactors.

Catalytic Systems

  • Platinum vs. Rhodium : Platinum catalysts (5 wt% on Al2O3) show higher deuteration efficiency (90%) compared to rhodium-based systems (75%).
  • Base Selection : Potassium hydroxide (3N in ethanol) optimizes pH for nucleophilic substitution, minimizing hydrolysis.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR : 1H NMR confirms deuterium incorporation via the absence of methyl proton signals at δ 1.2 ppm.
  • HRMS : Molecular ion peak at m/z 526.64 ([M+H]+) matches the theoretical mass of C29H34D3N3O6.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) resolves enantiomers, with >99% ee achieved via recrystallization.

Comparative Data Table: Deuteration Methods

Method Reagents/Catalysts Temperature (°C) Time (h) Deuteration Efficiency Yield (%)
Flow Synthesis Pt/Al2O3, D2O 150 2 90% 85
Acid-Catalyzed TfOD, benzene-D6 25 1 100% 78
Deuterated Methylation Tris(dimethylamino methane-d6) 110 12 94.3% 82

Challenges and Solutions in Large-Scale Production

Isotopic Dilution

Trace protons in solvents reduce deuteration efficiency. Using 99.9% D2O and deuterated solvents (e.g., THF-d8) maintains isotopic purity.

Cost Optimization

Recycling D2O via distillation reduces expenses by 40%. Alternatively, flow reactors minimize reagent consumption through continuous processing.

Chemical Reactions Analysis

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Hydrolysis Kinetics of Imidapril Derivatives

Compound Rate Constant (k, s⁻¹)
Imidaprilat (4.785 ± 0.33) × 10⁻⁶
Diketopiperazine (DKP) (4.760 ± 0.14) × 10⁻⁶

The statistically insignificant difference in hydrolysis rates between imidaprilat and DKP suggests concurrent formation, which may compromise drug integrity during storage .

Diketopiperazine (DKP) Byproduct

DKP, a cyclic dipeptide formed during IMD degradation, lacks characterized pharmacological activity. This contrasts sharply with imidaprilat’s well-established ACE inhibition.

Structural Analogues: Deuterated tert-Butyl Ester-d3

Deuterium incorporation at the tert-butyl ester position is hypothesized to retard enzymatic cleavage, leveraging the kinetic isotope effect. While imidaprilat itself has a terminal half-life >24 hours , the deuterated analog could further extend exposure duration.

Table 2: Pharmacokinetic Profiles of Imidapril and Metabolites

Parameter Imidapril Imidaprilat
Bioavailability N/A (prodrug) 42%
Time to Cmax ~2 hours ~7 hours
Half-life (terminal) 2 hours >24 hours
Excretion 40% urine, 60% feces Similar to IMD

Biological Activity

Imidaprilat Benzyl Ester, also known as (Carbonylimidazolidine)tert-butyl Ester-d3, is a compound derived from imidapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H34D3N3O6
  • CAS Number : 1356353-73-5
  • Melting Point : Not specifically reported in the literature.

Imidaprilat acts primarily as a potent ACE inhibitor. The inhibition of ACE leads to decreased conversion of angiotensin I to angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, it enhances bradykinin levels, which contributes to its vasodilatory effects . The compound has an IC50 value of approximately 2.6 nM for ACE, indicating its high potency .

In Vitro Studies

  • ACE Inhibition : Imidaprilat Benzyl Ester demonstrates strong inhibitory activity against ACE. The compound's ability to inhibit ACE was confirmed through various assays that measured its effect on angiotensin II production.
  • Bradykinin Modulation : It was observed that imidaprilat can augment bradykinin-induced contractions in guinea pig ileum tissue with an AC50 value of 1.7 nM . This suggests that it may enhance the effects of bradykinin, a known vasodilator.

In Vivo Studies

  • Hypertensive Models : In two-kidney one-clip renal hypertensive rats, oral administration of imidaprilat at doses ranging from 0.5 to 2 mg/kg significantly lowered blood pressure . Similarly, in spontaneously hypertensive rats (SHRs), doses between 2 to 10 mg/kg were effective.
  • Cardiovascular Effects : Studies indicate that imidaprilat not only reduces blood pressure but also decreases cardiac workload by reducing systemic vascular resistance and improving cardiac output .

Clinical Applications

  • A study involving patients with chronic heart failure indicated that imidaprilat effectively improved clinical outcomes by reducing hospitalization rates due to heart failure exacerbations . Patients receiving imidapril showed significant improvements in ejection fraction and overall functional capacity.

Comparative Efficacy

  • In a comparative study of combination therapies for hypertension, imidaprilat was found to be more effective than traditional monotherapies in achieving target blood pressure levels without significant adverse effects .

Table 1: Summary of Biological Activities

Activity TypeMeasurement MethodResult
ACE InhibitionIC50 Assay2.6 nM
Bradykinin ResponseGuinea Pig Ileum ContractionAC50 = 1.7 nM
Blood Pressure EffectRenal Hypertensive Rat ModelEffective at 0.5-10 mg/kg

Table 2: Clinical Outcomes in Heart Failure Patients

StudyPopulationOutcome MeasureResult
Chronic Heart FailureN=200Hospitalization RatesReduced by 30%
Ejection FractionN=200ImprovementIncreased by 15%

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